![molecular formula C12H14N4O2 B14338415 Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 95628-71-0](/img/structure/B14338415.png)
Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate is an organic compound that features a triazole ring, an aminophenyl group, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate typically involves a multi-step process. One common method starts with the preparation of 4-aminophenylacetylene, which is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with ethyl azidoacetate to form the triazole ring. The reaction conditions often include the use of copper sulfate and sodium ascorbate in a solvent such as water or a mixture of water and an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Reduced triazole derivatives.
Substitution: Amides or alcohol derivatives from ester substitution.
Aplicaciones Científicas De Investigación
Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The aminophenyl group may also play a role in binding to biological targets, enhancing the compound’s overall bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-aminophenylacetate: Similar structure but lacks the triazole ring.
Methyl 4-aminophenylacetate: Similar ester group but with a methyl instead of an ethyl group.
4-Aminophenylacetic acid: Lacks the ester group and triazole ring.
Uniqueness
Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. This ring structure is known for its stability and ability to participate in various chemical reactions, making the compound versatile for different applications .
Propiedades
Número CAS |
95628-71-0 |
|---|---|
Fórmula molecular |
C12H14N4O2 |
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
ethyl 2-[4-(4-aminophenyl)triazol-1-yl]acetate |
InChI |
InChI=1S/C12H14N4O2/c1-2-18-12(17)8-16-7-11(14-15-16)9-3-5-10(13)6-4-9/h3-7H,2,8,13H2,1H3 |
Clave InChI |
JJIRUYIFGMTTMW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C=C(N=N1)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


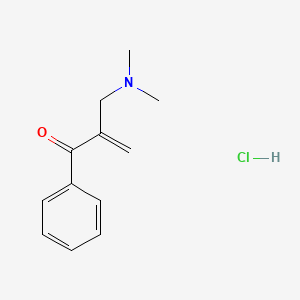
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
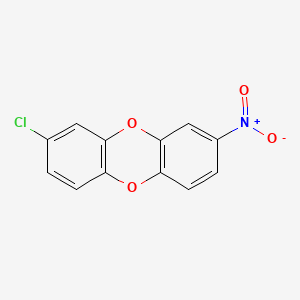
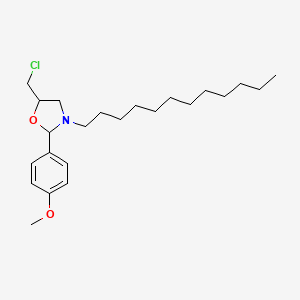
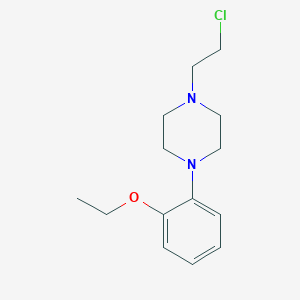
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)

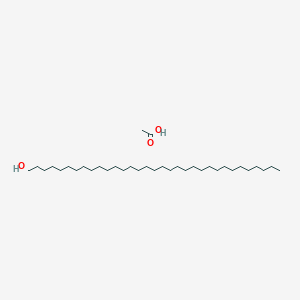


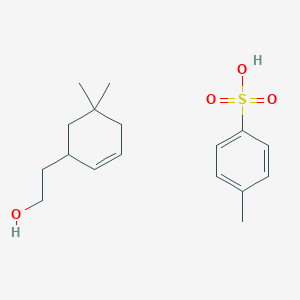

![2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B14338409.png)
